molecular formula C10H9ClN2O B6027672 3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B6027672
M. Wt: 208.64 g/mol
InChI Key: GLYSIAYFGQRKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring fused with a pyridine ring. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, or viruses.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. This compound has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. Additionally, this compound has been shown to exhibit antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its broad spectrum of activity against various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells, bacteria, and viruses. Finally, the potential use of this compound in combination therapy with other drugs should be explored to enhance its therapeutic efficacy.
In conclusion, this compound is a compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry make it a valuable candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2,4,5-trimethylpyridine with 3-chloroacetylacetone in the presence of a base. This reaction leads to the formation of this compound.

Scientific Research Applications

3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antiviral activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and viral infections.

properties

IUPAC Name

3-chloro-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-4-3-5-13-9(6)12-7(2)8(11)10(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYSIAYFGQRKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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